molecular formula C24H25F B14282201 2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl CAS No. 140212-74-4

2-Fluoro-4'-[2-(4-methylphenyl)ethyl]-4-propyl-1,1'-biphenyl

Cat. No.: B14282201
CAS No.: 140212-74-4
M. Wt: 332.5 g/mol
InChI Key: SPSUFHCPXAGEEU-UHFFFAOYSA-N
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Description

2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a fluorine atom at the 2-position, a 4-methylphenyl group at the 4’-position, and a propyl group at the 4-position of the biphenyl structure. The unique arrangement of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Bromination: The starting material, 4-methylacetophenone, undergoes bromination to form 4-bromo-4’-methylacetophenone.

    Grignard Reaction: The brominated compound is then subjected to a Grignard reaction with propylmagnesium bromide to introduce the propyl group.

    Coupling Reaction: The resulting intermediate is coupled with 2-fluorobenzene using a palladium-catalyzed Suzuki coupling reaction to form the desired biphenyl derivative.

Industrial Production Methods

In an industrial setting, the production of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce functional groups like hydroxyl or carbonyl groups.

    Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding reduced form.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of hydroxyl or carbonyl derivatives.

    Reduction: Formation of the reduced biphenyl derivative.

    Substitution: Formation of substituted biphenyl derivatives.

Scientific Research Applications

2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of advanced materials, including polymers and liquid crystals.

Mechanism of Action

The mechanism of action of 2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the fluorine atom enhances its binding affinity and selectivity, contributing to its unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-4-methylphenylboronic acid
  • 2-Fluoro-4-methylaniline
  • 4-Fluoro-2-methylphenol

Uniqueness

2-Fluoro-4’-[2-(4-methylphenyl)ethyl]-4-propyl-1,1’-biphenyl is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of the fluorine atom, 4-methylphenyl group, and propyl group results in a compound with enhanced stability, reactivity, and potential biological activity compared to its analogs.

Properties

CAS No.

140212-74-4

Molecular Formula

C24H25F

Molecular Weight

332.5 g/mol

IUPAC Name

2-fluoro-1-[4-[2-(4-methylphenyl)ethyl]phenyl]-4-propylbenzene

InChI

InChI=1S/C24H25F/c1-3-4-21-13-16-23(24(25)17-21)22-14-11-20(12-15-22)10-9-19-7-5-18(2)6-8-19/h5-8,11-17H,3-4,9-10H2,1-2H3

InChI Key

SPSUFHCPXAGEEU-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=C(C=C1)C2=CC=C(C=C2)CCC3=CC=C(C=C3)C)F

Origin of Product

United States

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